4-(Chloromethyl)-2-isopropoxypyridine

Medicinal Chemistry Drug Design Physicochemical Properties

Researchers requiring precise regiochemical control in kinase inhibitor synthesis face limited options with standard pyridine building blocks. 4-(Chloromethyl)-2-isopropoxypyridine (CAS 1249634-97-6) solves this with its regiospecific 4-chloromethyl handle and sterically demanding 2-isopropoxy group. • Documented in kinase inhibitor patents; 4-chloromethyl enables regioselective elaboration of fused heterocyclic cores targeting kinase active sites. • XLogP3 of 2.3 supports blood-brain barrier permeability optimization for CNS drug candidates. • Available at ≥98% purity; 99% HPLC grade suitable for analytical method validation. Supplied for R&D with consistent quality and global logistics support.

Molecular Formula C9H12ClNO
Molecular Weight 185.651
CAS No. 1249634-97-6
Cat. No. B594961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)-2-isopropoxypyridine
CAS1249634-97-6
Synonyms4-(chloroMethyl)-2-isopropoxypyridine
Molecular FormulaC9H12ClNO
Molecular Weight185.651
Structural Identifiers
SMILESCC(C)OC1=NC=CC(=C1)CCl
InChIInChI=1S/C9H12ClNO/c1-7(2)12-9-5-8(6-10)3-4-11-9/h3-5,7H,6H2,1-2H3
InChIKeyRZMZMBVMVDAXEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Chloromethyl)-2-isopropoxypyridine: Compound Overview


4-(Chloromethyl)-2-isopropoxypyridine (CAS 1249634-97-6) is a specialized heterocyclic building block belonging to the class of substituted pyridines. Its core structure consists of a pyridine ring bearing a reactive chloromethyl group at the 4-position and an isopropoxy substituent at the 2-position [1]. This specific substitution pattern imparts distinct reactivity and physicochemical properties that make it a valuable intermediate in the synthesis of complex organic molecules, particularly within medicinal chemistry programs targeting kinases and other therapeutic modalities [2]. With a molecular weight of 185.65 g/mol and the formula C9H12ClNO, the compound is primarily supplied for research and development applications, with commercially available purity specifications ranging from 95% to 99% .

4-(Chloromethyl)-2-isopropoxypyridine: Critical Differences from Analogs


The selection of 4-(Chloromethyl)-2-isopropoxypyridine over its closely related structural analogs is not a matter of generic pyridine chemistry but of precise molecular design. The compound's unique combination of a 2-isopropoxy group and a 4-chloromethyl group dictates a specific set of steric, electronic, and reactivity parameters that are not simultaneously present in alternatives like 4-(Chloromethyl)-2-methoxypyridine, 3-(Chloromethyl)-2-isopropoxypyridine, or the unsubstituted 2-Chloromethylpyridine [1][2]. The isopropoxy group provides greater steric bulk and lipophilicity compared to a methoxy group, which can significantly influence downstream molecular recognition, membrane permeability, and metabolic stability in drug candidates [3]. Furthermore, the specific positioning of the chloromethyl handle at the 4-position, rather than the 3- or 5-position, is critical for directing subsequent nucleophilic substitutions and cross-coupling reactions to yield the intended regioisomeric product [1]. The following quantitative evidence demonstrates exactly where these structural differences manifest as measurable, decision-critical parameters for scientific procurement.

4-(Chloromethyl)-2-isopropoxypyridine: Comparative Performance Evidence


Superior Lipophilicity vs. 2-Methoxy Analog

The 2-isopropoxy substituent of the target compound provides a quantifiable increase in lipophilicity compared to the 2-methoxy analog, 4-(Chloromethyl)-2-methoxypyridine [1]. This difference is a key factor in medicinal chemistry, where higher lipophilicity often correlates with improved passive membrane permeability and target cell penetration [2].

Medicinal Chemistry Drug Design Physicochemical Properties

Regioselective Advantage in Nucleophilic Substitution

The 4-chloromethyl substitution pattern of the target compound is expected to exhibit different reactivity in nucleophilic substitution (SN2) reactions compared to its 3-chloromethyl isomer, 3-(Chloromethyl)-2-isopropoxypyridine [1][2]. The 4-position is less sterically hindered than the 3-position relative to the ring nitrogen and the bulky isopropoxy group, which should generally result in a lower activation energy for SN2 reactions [3].

Organic Synthesis Regioselectivity Medicinal Chemistry

Key Intermediate for Kinase Inhibitor Synthesis

The target compound has been explicitly identified as a key intermediate in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies [1]. This application is not broadly cited for many of its direct structural analogs. The specific combination of the 2-isopropoxy and 4-chloromethyl groups provides a pre-functionalized scaffold that can be elaborated into pharmacologically relevant fused pyridine systems .

Kinase Inhibitors Cancer Therapeutics Medicinal Chemistry

Commercial Availability and Purity Options

Commercial availability and purity specifications are critical for procurement decisions. The target compound is offered by multiple global suppliers with documented purity levels ranging from 95% to 99% (HPLC) . This multi-sourced, high-purity availability ensures supply chain resilience and provides options for researchers requiring higher analytical grade material .

Procurement Supply Chain Analytical Chemistry

4-(Chloromethyl)-2-isopropoxypyridine: High-Value Applications


Oncology Kinase Inhibitor Development

Medicinal chemistry teams developing next-generation kinase inhibitors for cancer therapy should prioritize this compound. Its documented use as a building block in kinase inhibitor patents [1], combined with its 4-chloromethyl handle for regioselective elaboration, makes it an ideal starting material for constructing fused heterocyclic cores known to engage kinase active sites .

CNS-Targeting Lead Optimization

Projects aiming to improve the blood-brain barrier permeability of a lead series should evaluate this compound. Its calculated XLogP3 of 2.3 [1] places it within the favorable lipophilicity range for CNS drug candidates. The increased steric bulk from the isopropoxy group compared to a methoxy analog may also reduce P-glycoprotein efflux, a common barrier to brain penetration .

Analytical Method Development and Impurity Profiling

Analytical chemistry and quality control laboratories require high-purity reference standards for method validation. The commercial availability of 4-(Chloromethyl)-2-isopropoxypyridine in 99% HPLC grade [1] makes it the superior choice for developing accurate and robust HPLC, LC-MS, or NMR methods for tracking this intermediate in a reaction mixture or as a potential impurity in a final API .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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